![molecular formula C21H22N2O3 B1227293 Methanone, (1-amino-5-ethyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- CAS No. 172985-18-1](/img/structure/B1227293.png)
Methanone, (1-amino-5-ethyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl-
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Overview
Description
LSM-4563 is an aromatic ketone.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Methanone derivatives, including those similar to the specified compound, have shown promising results in antimicrobial and anticancer research. For instance, novel pyrazole derivatives with various moieties demonstrated significant antimicrobial and anticancer activities, surpassing the reference drug doxorubicin in certain cases (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study on pyrazole derivatives highlighted their potential as antibacterial and antioxidant agents, emphasizing the importance of pyrazole moieties in heterocyclic chemistry and their diverse biological activities (Golea Lynda, 2021).
Central Nervous System Applications
Compounds such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones have been synthesized and evaluated for their central nervous system depressant activity, showing potential as anticonvulsants and antipsychotics (Butler, Wise, & Dewald, 1984).
Spectroscopic and Electronic Properties
Studies have also explored the electronic absorption, excitation, and fluorescence properties of methanone derivatives. For example, research on 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones revealed insights into their excited-states and intramolecular interactions, which are critical for understanding their chemical behavior (I. A. Z. Al-Ansari, 2016).
Synthesis and Biological Evaluation
The synthesis of methanone derivatives and their biological evaluation, including antiinflammatory and antibacterial activities, have been a focus of research. Microwave-assisted synthesis methods have been particularly effective, leading to compounds with promising biological profiles (P. Ravula, Babu, Manich, Rika, N. R. Chary, J. N. S. Ch, & Ra, 2016).
properties
CAS RN |
172985-18-1 |
---|---|
Product Name |
Methanone, (1-amino-5-ethyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)phenyl- |
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(3-amino-8-ethyl-12,12-dimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-phenylmethanone |
InChI |
InChI=1S/C21H22N2O3/c1-4-15-14-11-25-21(2,3)10-13(14)16-17(22)19(26-20(16)23-15)18(24)12-8-6-5-7-9-12/h5-9H,4,10-11,22H2,1-3H3 |
InChI Key |
MKMOAAUKKIBCGE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C3=C1COC(C3)(C)C)C(=C(O2)C(=O)C4=CC=CC=C4)N |
Canonical SMILES |
CCC1=NC2=C(C3=C1COC(C3)(C)C)C(=C(O2)C(=O)C4=CC=CC=C4)N |
Other CAS RN |
172985-18-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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